5-アミノ-3-スルホサリチル酸

概要

説明

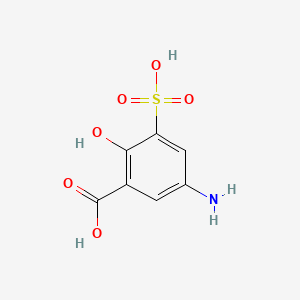

5-Amino-3-sulfosalicylic acid: is an organic compound characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a salicylic acid core. This compound is known for its brown powder appearance and is utilized in various chemical and industrial applications .

科学的研究の応用

Analytical Chemistry

5-Amino-3-sulfosalicylic acid is widely used as a reagent in high-performance liquid chromatography (HPLC) for the analysis of amino acids and other biomolecules. It can effectively precipitate proteins, allowing for the determination of free amino acids in various samples.

Case Study: Protein Precipitation

A study demonstrated that using 5-amino-3-sulfosalicylic acid resulted in higher recovery rates of amino acids compared to other precipitating agents like picric acid and ethanol. Approximately 94% to 97% of amino acids were recovered when treated with this compound, making it a preferred choice for analytical procedures .

Biochemical Research

In biochemical studies, 5-amino-3-sulfosalicylic acid is utilized to investigate metabolic pathways involving lysine. It has been shown to interact with enzymes related to lysine metabolism, providing insights into disorders such as saccharopinuria.

Case Study: Enzyme Activity

Research involving patients with saccharopinuria revealed that elevated levels of saccharopine and lysine could be analyzed using this compound to understand enzyme deficiencies better. The compound's role in enzyme activity assays has been crucial for diagnosing metabolic disorders .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.

Case Study: Synthesis of Anti-inflammatory Agents

A method was developed where 5-amino-3-sulfosalicylic acid was used as a precursor for synthesizing anti-inflammatory drugs. The efficiency of this synthesis process was enhanced by optimizing reaction conditions, demonstrating the compound's significance in drug development .

Environmental Chemistry

Recent studies have explored the use of 5-amino-3-sulfosalicylic acid as an organocatalyst in environmentally friendly synthesis processes. Its ability to facilitate chemical reactions without harsh conditions makes it valuable for green chemistry initiatives.

Case Study: Green Synthesis

Research indicated that using 5-amino-3-sulfosalicylic acid as a catalyst led to improved yields in the synthesis of substituted benzimidazoles, showcasing its potential role in sustainable chemical processes .

作用機序

Target of Action

The primary target of 5-Amino-3-sulfosalicylic acid, also known as Aminosalicylic acid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis in humans. The compound acts as an anti-mycobacterial agent, preventing the multiplication of bacteria without destroying them .

Mode of Action

Aminosalicylic acid inhibits the synthesis of folic acid . It binds to pteridine synthetase , a key enzyme involved in the first step of folic acid synthesis, with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, slowing down cell growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis is a crucial aspect of the compound’s action. Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids, which are vital for bacterial growth and multiplication . By inhibiting folic acid synthesis, the compound disrupts these biochemical pathways, leading to a slowdown in bacterial growth .

Pharmacokinetics

Sulfasalazine is separated in the large intestine by bacteria containing the enzyme azoreductases . This process allows for the transport of the compound to the colon .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . This is achieved through the disruption of folic acid synthesis, which is crucial for bacterial cell growth . The compound’s action results in a bacteriostatic effect, preventing the multiplication of bacteria without destroying them .

Action Environment

5-Amino-3-sulfosalicylic acid may be sensitive to prolonged exposure to air and is insoluble in water . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-sulfosalicylic acid can change over time due to factors such as stability and degradation. This compound is known to be sensitive to prolonged exposure to air, which can lead to degradation and loss of activity . Therefore, it is important to store 5-Amino-3-sulfosalicylic acid under appropriate conditions to maintain its stability. Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure. For instance, short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 5-Amino-3-sulfosalicylic acid in animal models can vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can have toxic or adverse effects, including irritation of the skin, eyes, and mucous membranes . Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental, leading to cellular damage and impaired function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-sulfosalicylic acid typically involves the sulfonation of salicylic acid followed by the introduction of an amino group. The process can be summarized as follows:

Sulfonation: Salicylic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 5-sulfosalicylic acid.

Industrial Production Methods: Industrial production of 5-Amino-3-sulfosalicylic acid follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

化学反応の分析

Types of Reactions: 5-Amino-3-sulfosalicylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Sulfinic or sulfenic acids.

Substitution Products: Halogenated or nitrated aromatic compounds

類似化合物との比較

5-Sulfosalicylic acid: Lacks the amino group but shares the sulfonic acid group.

3-Aminosalicylic acid: Contains an amino group but lacks the sulfonic acid group.

Sulfanilic acid: Contains both amino and sulfonic acid groups but differs in the position of these groups on the aromatic ring

Uniqueness: 5-Amino-3-sulfosalicylic acid is unique due to the specific positioning of the amino and sulfonic acid groups on the salicylic acid core, which imparts distinct chemical reactivity and applications compared to its analogs .

生物活性

5-Amino-3-sulfosalicylic acid (5-ASA) is a sulfonated derivative of salicylic acid, recognized for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology, biochemistry, and agricultural sciences. This article provides a comprehensive overview of the biological activity of 5-ASA, supported by data tables, case studies, and detailed research findings.

5-Amino-3-sulfosalicylic acid is characterized by the following chemical properties:

- Chemical Formula : C₇H₇N₁O₆S

- Molecular Weight : 215.2 g/mol

- CAS Number : 6201-87-2

- Structure : The compound contains an amino group and a sulfonic acid group, which contribute to its reactivity and biological activity.

Biological Activities

5-ASA exhibits several biological activities, including:

1. Antioxidant Activity

Research has demonstrated that 5-ASA possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be attributed to its phenolic structure. A study utilizing the DPPH assay indicated that 5-ASA exhibited a dose-dependent increase in free radical scavenging activity compared to control substances.

2. Antimicrobial Activity

The antimicrobial efficacy of 5-ASA has been explored against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the following zones of inhibition against selected bacteria:

| Concentration (%) | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| 25 | 11 | 6 |

| 50 | 12 | 6 |

| 100 | 15 | 8 |

These results indicate that while the ligand itself has limited antibacterial activity, its complexes with metal ions enhance this property significantly .

3. Anti-inflammatory Effects

5-ASA is widely used in treating inflammatory bowel diseases due to its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, making it effective in reducing inflammation in conditions like ulcerative colitis.

The biological activities of 5-ASA can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).

- Metal Coordination : When complexed with metals, such as tin or copper, the biological activity is often enhanced due to improved solubility and bioavailability.

- Inhibition of Enzymatic Activity : 5-ASA can inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

Case Studies

Several studies have investigated the effects of 5-ASA in clinical settings:

- Clinical Trials for Ulcerative Colitis : Clinical trials have shown that patients treated with 5-ASA formulations experience significant reductions in disease activity scores compared to placebo groups.

- Antimicrobial Efficacy Studies : Research comparing the antimicrobial effects of various concentrations of 5-ASA showed that higher concentrations led to greater inhibition zones against specific pathogens, indicating its potential as a therapeutic agent against infections .

特性

IUPAC Name |

5-amino-2-hydroxy-3-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWLRUWQJVULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6S | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024507 | |

| Record name | 5-Amino-3-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992) | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6201-87-2 | |

| Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Amino-2-hydroxy-3-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, 5-amino-3-sulfo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。